molecular formula C15H25NO B2693054 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2309728-00-3

1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2693054
CAS No.: 2309728-00-3
M. Wt: 235.371
InChI Key: XHLUGBDGQKNVEH-UHFFFAOYSA-N
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Description

1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic organic compound characterized by a piperidine ring fused with a cyclobutylidene group and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.

    Introduction of the Cyclobutylidene Group: The cyclobutylidene group is introduced via a cycloaddition reaction, often involving a cyclobutene derivative.

    Attachment of the Dimethylbutanone Moiety: The final step involves the attachment of the dimethylbutanone group through a nucleophilic substitution reaction, using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Implementing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dimethylbutanone moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Materials Science: Used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Chemistry: Employed as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of receptors involved in pain and inflammation pathways.

    Enzyme Inhibition: Inhibiting enzymes that play a role in metabolic processes, leading to therapeutic effects.

    Signal Transduction Pathways: Affecting cellular signaling pathways, resulting in changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone
  • 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
  • 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-15(2,3)11-14(17)16-9-7-13(8-10-16)12-5-4-6-12/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLUGBDGQKNVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(=C2CCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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